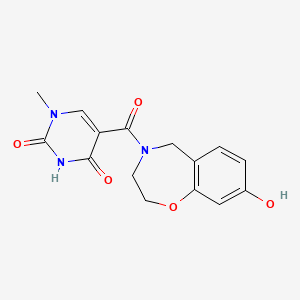![molecular formula C11H13N3O2S B6964265 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile](/img/structure/B6964265.png)
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a carbonitrile group, and a methylsulfonylcyclopropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the carbonitrile group: This step often involves the use of cyanating agents under controlled conditions.
Attachment of the methylsulfonylcyclopropyl moiety: This step can be carried out using a cyclopropanation reaction, followed by sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridine derivatives.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-3-carbonitrile
- 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-4-carbonitrile
- 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-5-carbonitrile
Uniqueness
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylsulfonylcyclopropyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
4-[(1-methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-17(15,16)11(3-4-11)8-14-9-2-5-13-10(6-9)7-12/h2,5-6H,3-4,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSXOMGBIWRWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CNC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,5-trifluoro-3-hydroxy-N-(3-oxabicyclo[3.1.0]hexan-6-ylmethyl)benzamide](/img/structure/B6964213.png)
![[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B6964218.png)
![N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6964219.png)
![4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide](/img/structure/B6964223.png)
![N,3-dimethyl-5-(methylamino)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,2-thiazole-4-carboxamide](/img/structure/B6964227.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-thiophen-2-ylcyclohexane-1-carboxamide](/img/structure/B6964230.png)
![N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6964243.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide](/img/structure/B6964273.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide](/img/structure/B6964278.png)
![3-chloro-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6964280.png)
![1-butylsulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B6964284.png)
![[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6964291.png)
